molecular formula C15H16F2N2O3S2 B12194704 N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12194704
M. Wt: 374.4 g/mol
InChI Key: KRUNUBNEDARZSE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2,4-difluorophenyl substituent and a 2-methylpropanamide moiety. This compound’s Z-configuration at the imine bond (2Z) is critical for its stereochemical stability and interaction with biological targets.

Properties

Molecular Formula

C15H16F2N2O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H16F2N2O3S2/c1-8(2)14(20)18-15-19(11-4-3-9(16)5-10(11)17)12-6-24(21,22)7-13(12)23-15/h3-5,8,12-13H,6-7H2,1-2H3

InChI Key

KRUNUBNEDARZSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are crucial for the successful completion of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Comparisons

The compound shares functional motifs with several classes of heterocycles:

  • Thiadiazole Derivatives (e.g., compounds 13a–13d from ): These feature a 1,3,4-thiadiazole core with nitro-substituted aryl groups. Unlike the target compound, they lack fluorine substituents and sulfone groups, which may reduce their metabolic stability compared to fluorinated analogs .
  • Thiazole-Hydrazide Derivatives (e.g., 9f, 10f, 11f from ): These incorporate chlorophenyl and hydrazide groups. The absence of sulfone and fluorine substituents likely results in lower lipophilicity and altered binding kinetics compared to the target compound .
  • Triazolo/Triazine Pesticides (e.g., flumetsulam, triaziflam from ): These agrochemicals utilize triazole or triazine cores with methyl/fluoroalkyl groups.

Substituent Effects

  • Fluorine vs. Chlorine/Nitro Groups : The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic resistance compared to chlorophenyl () or nitrophenyl () analogs. Fluorine’s electronegativity may also improve target affinity via halogen bonding .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound Tetrahydrothieno[3,4-d]thiazole 2,4-Difluorophenyl, 5,5-dioxide High lipophilicity, sulfone polarity
Thiadiazole Derivatives 1,3,4-Thiadiazole Nitrophenyl, methyl Moderate stability, nitro reactivity
Thiazole-Hydrazides Thiazole-hydrazide Chlorophenyl, nitrothiophene Hydrazide flexibility, IR C=O/NH
Triazolo Pesticides (e.g., flumetsulam) Triazolo[1,5-a]pyrimidine Methyl, sulfonamide Enzyme inhibition, agrochemical use

Biological Activity

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound with potential therapeutic applications. Its unique structure includes a thieno[3,4-d][1,3]thiazole core and difluorophenyl substituents, which may influence its biological activity. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C15H16F2N2O3S2 with a molecular weight of 366.42 g/mol. The structural features include:

  • Thieno[3,4-d][1,3]thiazole moiety : Known for its role in various biological activities.
  • Difluorophenyl group : May enhance lipophilicity and biological interaction.

Biological Activity Overview

The biological activities of this compound have been explored in several studies focusing on its effects on cancer cell lines and apoptotic pathways.

Research indicates that this compound may exert its effects through the inhibition of anti-apoptotic proteins such as Bcl-2. By disrupting the balance between pro-apoptotic and anti-apoptotic signals in cells, it can promote apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models. The mechanism appears to involve the induction of apoptosis and inhibition of tumor angiogenesis.

Case Studies

A notable case study involved the treatment of xenograft tumors in mice using this compound. The study reported:

  • Tumor Volume Reduction : A significant decrease in tumor volume was observed compared to control groups.
  • Survival Rates : Increased survival rates were noted among treated mice over a 30-day observation period.

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